molecular formula C29H35N7O3 B1666970 BIBO-3304 free base CAS No. 191868-13-0

BIBO-3304 free base

Cat. No. B1666970
M. Wt: 529.6 g/mol
InChI Key: TVMJSGGZULFVCZ-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIBO3304 is a NPY Y1 receptor antagonist (IC50 values are 0.38 and 0.72 nM at human and rat receptors respectively) that displays > 2600-fold selectivity over Y2, Y4 and Y5 receptors. BIBO3304 inhibits NPY- and fasting-induced feeding in vivo following central administration.

Scientific Research Applications

  • Neuropeptide Y Receptor Antagonism : BIBO 3304 is identified as a selective antagonist of the neuropeptide Y Y1 receptor. It exhibits subnanomolar affinity for both human and rat Y1 receptors and is selective in its antagonism, showing low affinity for other neuropeptide Y receptor subtypes. This selectivity suggests its potential application in studying the role of Y1 receptors in various biological processes (Wieland et al., 1998).

  • Behavioral Modulation in Rodents : A study demonstrates that BIBO 3304 can modulate dopamine-dependent behavior in rodents. Specifically, it reduced amphetamine-induced increases in horizontal and vertical activity and inhibited purposeless running in rats sensitized to the dopaminergic agonist apomorphine. These findings highlight the potential role of BIBO 3304 in researching neuropsychiatric disorders related to dopaminergic pathways (Kask & Harro, 2000).

  • Influence on Water Intake and Anxiety : Intraamygdaloid administration of BIBO 3304 in rats showed an increase in water intake and extended anxiolytic effects, suggesting its potential utility in studying the neural mechanisms underlying anxiety and hydration regulation (Wierońska et al., 2004).

  • Role in Blood Pressure Regulation : Research indicates that BIBO 3304 can modulate the vascular manifestations of the sympathetic baroreflex. Its administration in anesthetized cats led to a significant reduction in blood pressure response, suggesting its relevance in studying cardiovascular responses mediated by neuropeptide Y Y1 receptors (Capurro & Huidobro-Toro, 1999).

  • Anxiolytic Effects in Animal Models : Studies show that infusions of BIBO 3304 into the lateral septum of rats result in anxiolytic-like actions. This effect is dependent on Y1 receptor activation, particularly in the context of novelty-induced suppression of feeding, and suggests its utility in researching anxiety regulation mechanisms (Trent & Menard, 2011).

properties

CAS RN

191868-13-0

Product Name

BIBO-3304 free base

Molecular Formula

C29H35N7O3

Molecular Weight

529.6 g/mol

IUPAC Name

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide

InChI

InChI=1S/C29H35N7O3/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39)/t24-/m1/s1

InChI Key

TVMJSGGZULFVCZ-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(R)-N-(4-(aminocarbonylaminomethyl)-phenyl)methyl-N(2)-(diphenylacetyl)-argininamide trifluoroacetate
BIBO 3304
BIBO 3457
BIBO-3304
BIBO-3457
BIBO3304

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIBO-3304 free base
Reactant of Route 2
Reactant of Route 2
BIBO-3304 free base
Reactant of Route 3
Reactant of Route 3
BIBO-3304 free base
Reactant of Route 4
Reactant of Route 4
BIBO-3304 free base
Reactant of Route 5
Reactant of Route 5
BIBO-3304 free base
Reactant of Route 6
Reactant of Route 6
BIBO-3304 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.